molecular formula C15H19N3O5S B13745740 4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester CAS No. 22996-68-5

4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester

Cat. No.: B13745740
CAS No.: 22996-68-5
M. Wt: 353.4 g/mol
InChI Key: KRCLVXNIGOFUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an isoxazole ring, a nitrofuran moiety, and a diethylaminoethyl ester group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring, introduction of the nitrofuran group, and esterification with diethylaminoethyl alcohol. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted isoxazolecarbothioic acids and their esters, which may have different biological activities and properties.

Scientific Research Applications

4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The isoxazole ring and ester group may also contribute to the compound’s overall biological activity by modulating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazolecarbothioic acids and their derivatives, such as:

  • 4-Isoxazolecarboxylic acid derivatives
  • 5-Methyl-3-(5-nitro-2-furyl)isoxazole derivatives
  • S-2-(diethylamino)ethyl esters of other carboxylic acids

Uniqueness

The uniqueness of 4-Isoxazolecarbothioic acid, 5-methyl-3-(5-nitro-2-furyl)-, S-2-(diethylamino)ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

22996-68-5

Molecular Formula

C15H19N3O5S

Molecular Weight

353.4 g/mol

IUPAC Name

S-[2-(diethylamino)ethyl] 5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazole-4-carbothioate

InChI

InChI=1S/C15H19N3O5S/c1-4-17(5-2)8-9-24-15(19)13-10(3)23-16-14(13)11-6-7-12(22-11)18(20)21/h6-7H,4-5,8-9H2,1-3H3

InChI Key

KRCLVXNIGOFUPO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC(=O)C1=C(ON=C1C2=CC=C(O2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.